molecular formula C13H13N5O B8177694 1-(4-Azidobenzoyl)piperidine-4-carbonitrile

1-(4-Azidobenzoyl)piperidine-4-carbonitrile

Cat. No.: B8177694
M. Wt: 255.28 g/mol
InChI Key: AJNWELIIWHDNBN-UHFFFAOYSA-N
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Description

1-(4-Azidobenzoyl)piperidine-4-carbonitrile is a chemical compound with a complex structure that includes an azido group, a benzoyl group, a piperidine ring, and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-Azidobenzoyl)piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base.

    Addition of the Azido Group: The azido group is introduced through nucleophilic substitution reactions, typically using sodium azide.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced via cyanation reactions, often using cyanogen bromide or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Azidobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes.

Common reagents used in these reactions include hydrogen gas, sodium azide, benzoyl chloride, and cyanogen bromide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Azidobenzoyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Azidobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(4-Azidobenzoyl)piperidine-4-carbonitrile can be compared with similar compounds, such as:

    1-(4-Nitrobenzoyl)piperidine-4-carbonitrile: This compound has a nitro group instead of an azido group, leading to different reactivity and applications.

    4-Cyanopiperidine: This simpler compound lacks the benzoyl and azido groups, making it less versatile in chemical reactions.

    1-Benzyl-4-cyano-4-anilinopiperidine: This compound has a benzyl and aniline group, offering different biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

1-(4-azidobenzoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c14-9-10-5-7-18(8-6-10)13(19)11-1-3-12(4-2-11)16-17-15/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWELIIWHDNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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